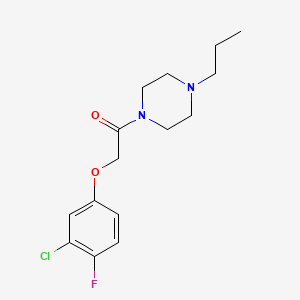
2-(3-Chloro-4-fluorophenoxy)-1-(4-propylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone is a synthetic organic compound that belongs to the class of phenoxy derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, and a propylpiperazine moiety attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3-chloro-4-fluorophenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Attachment of the Ethanone Group: The phenoxy intermediate is then subjected to a Friedel-Crafts acylation reaction using an ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Piperazine Moiety: The resulting ethanone derivative is reacted with 4-propylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the ethanone group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Functionalized phenoxy derivatives with various substituents replacing the chloro or fluoro groups.
科学的研究の応用
2-(3-Chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Industry: It can be used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the piperazine moiety suggests potential activity at neurotransmitter receptors, while the phenoxy group may contribute to binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and require further investigation.
類似化合物との比較
Similar Compounds
2-(3-Chloro-4-fluorophenoxy)-1-(4-methylpiperazino)-1-ethanone: Similar structure with a methyl group instead of a propyl group on the piperazine moiety.
2-(3-Chloro-4-fluorophenoxy)-1-(4-ethylpiperazino)-1-ethanone: Similar structure with an ethyl group instead of a propyl group on the piperazine moiety.
2-(3-Chloro-4-fluorophenoxy)-1-(4-isopropylpiperazino)-1-ethanone: Similar structure with an isopropyl group instead of a propyl group on the piperazine moiety.
Uniqueness
The uniqueness of 2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The propyl group on the piperazine moiety may confer distinct pharmacokinetic properties compared to its methyl, ethyl, or isopropyl analogs.
特性
分子式 |
C15H20ClFN2O2 |
|---|---|
分子量 |
314.78 g/mol |
IUPAC名 |
2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C15H20ClFN2O2/c1-2-5-18-6-8-19(9-7-18)15(20)11-21-12-3-4-14(17)13(16)10-12/h3-4,10H,2,5-9,11H2,1H3 |
InChIキー |
KLADYYADINDDLZ-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCN(CC1)C(=O)COC2=CC(=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


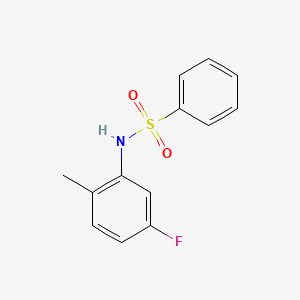
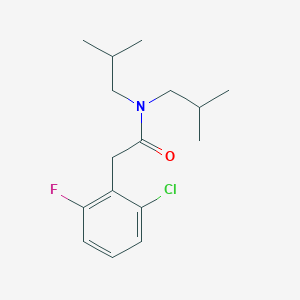
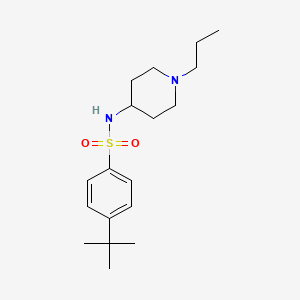
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930664.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B14930673.png)
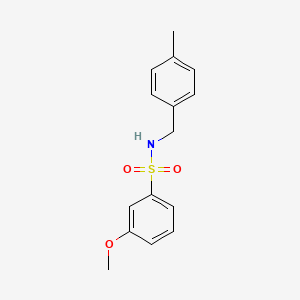
![5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14930677.png)
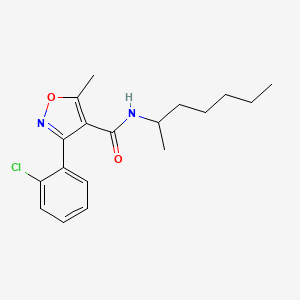
![1-(ethylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B14930700.png)
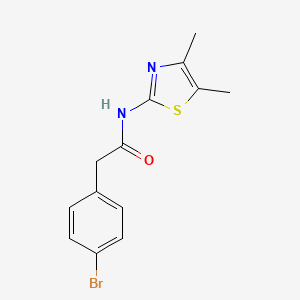
![N-(4-{[(3-chlorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B14930709.png)
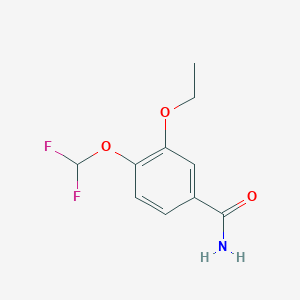
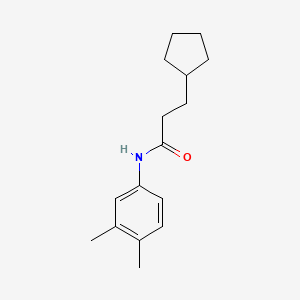
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B14930730.png)
